Cyclobutylhydrazine hydrochloride

Description

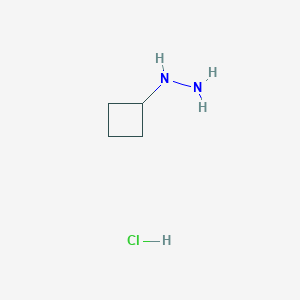

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclobutylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c5-6-4-2-1-3-4;/h4,6H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOZZSWECZTDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598786 | |

| Record name | Cyclobutylhydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158001-21-9 | |

| Record name | Cyclobutylhydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158001-21-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclobutylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of cyclobutylhydrazine hydrochloride, a versatile building block in modern medicinal chemistry. Recognizing the critical need for precise and validated data in drug discovery and development, this document synthesizes available information on its two primary forms: the monohydrochloride and the dihydrochloride. This resource is designed to empower researchers with the technical insights necessary for its effective application, from reaction design to safety and handling.

Core Chemical Identity and Molecular Architecture

This compound is a small molecule of significant interest due to the presence of a strained cyclobutyl ring appended to a reactive hydrazine moiety. This unique structural combination imparts valuable conformational rigidity and serves as a key pharmacophore in various biologically active compounds. It is commercially available primarily in two forms, the distinction of which is critical for stoichiometric and reaction condition considerations.

Cyclobutylhydrazine Monohydrochloride

Cyclobutylhydrazine Dihydrochloride

The presence of one or two hydrochloride equivalents significantly impacts the compound's solubility, reactivity, and handling properties. The monohydrochloride is the more commonly referenced form in synthetic literature.

Physicochemical Properties: A Comparative Analysis

Precise physicochemical data is paramount for process development and formulation. The following table summarizes the available data for the monohydrochloride and dihydrochloride forms. It is important to note that some of the listed physical properties for the monohydrochloride, such as boiling and flashing points, are predicted values and should be treated as estimates pending experimental verification.

| Property | Cyclobutylhydrazine Monohydrochloride (CAS 158001-21-9) | Cyclobutylhydrazine Dihydrochloride (CAS 1156980-49-2) | Source(s) |

| Appearance | White to off-white crystalline solid | White solid | [2],[4] |

| Molecular Weight | 122.60 g/mol | 159.06 g/mol | [3],[4] |

| Density (Predicted) | 1.418 g/cm³ | No data available | [1] |

| Boiling Point (Predicted) | 209.9 °C at 760 mmHg | No data available | [1] |

| Flashing Point (Predicted) | 80.8 °C | No data available | [1] |

| Vapor Pressure (Predicted) | 0.164 mmHg at 25°C | No data available | [1] |

| Solubility | Soluble in water | Soluble in water | [2] |

| Storage Conditions | Room temperature, under an inert atmosphere | 0-8°C, sealed in a dry environment | [7],[4] |

Synthesis and Purification: Established Methodologies

The primary and most efficient route to this compound is through the reductive amination of cyclobutanone. This well-established transformation provides a reliable and scalable method for its preparation.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a generalized procedure based on established chemical principles for reductive amination.

Step 1: Hydrazone Formation

-

To a stirred solution of cyclobutanone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) at 0°C, add hydrazine hydrate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS until the cyclobutanone is consumed.

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude cyclobutylhydrazone, which can be used in the next step without further purification.

Step 2: Reduction and Salt Formation

-

Dissolve the crude cyclobutylhydrazone in a suitable solvent (e.g., methanol, ethanol).

-

Cool the solution to 0°C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude cyclobutylhydrazine free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of hydrochloric acid in the same solvent (1.0 eq for the monohydrochloride, 2.0 eq for the dihydrochloride) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound as a solid.

Spectroscopic Characterization: Fingerprinting the Molecule

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclobutyl protons. The protons on the carbons adjacent to the hydrazine group will be deshielded compared to the other ring protons. The N-H protons of the hydrazine and hydrochloride will be broad and their chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the cyclobutyl ring. The carbon attached to the hydrazine group will be the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H vibrations of the hydrazinium ion.[8]

-

C-H stretching: Peaks in the 2850-3000 cm⁻¹ region due to the C-H bonds of the cyclobutyl ring.

-

N-H bending: A peak around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, amines and their derivatives often undergo α-cleavage. For cyclobutylhydrazine, the molecular ion peak may be observed, and fragmentation is expected to occur via cleavage of the C-C bonds within the cyclobutyl ring or cleavage of the C-N bond. The fragmentation of cyclic amines can be complex, but key fragments may arise from the loss of ethylene or other small neutral molecules from the ring.[9][10]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nucleophilic nature of the hydrazine moiety. It is a stable compound under standard storage conditions but can be susceptible to degradation under certain conditions.

Reactivity with Carbonyls

This compound readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of its utility in organic synthesis. The reaction is typically acid-catalyzed, and the hydrochloride salt itself can sometimes provide sufficient acidity. The formation of the hydrazone is often the first step in reactions like the Wolff-Kishner reduction, which converts the carbonyl group to a methylene group.[11][12]

Stability Profile

-

Thermal Stability: While specific data for this compound is limited, hydrazine derivatives can be thermally sensitive. It is recommended to handle the compound with care at elevated temperatures.

-

Photostability: As a pharmaceutical intermediate, its photostability should be evaluated according to ICH Q1B guidelines, especially if the final drug product is light-sensitive.[13][14]

-

pH Stability: Hydrazones, the products of the reaction of hydrazines with carbonyls, are known to be susceptible to hydrolysis, particularly under acidic conditions.[15][16] The stability of this compound itself in aqueous solutions at various pH values would be an important parameter to determine for process development.

Safety and Handling

This compound, like other hydrazine derivatives, should be handled with appropriate safety precautions.

-

GHS Classification: The monohydrochloride (CAS 158001-21-9) is classified as Acute Toxicity, Oral (Category 3), with the hazard statement H301: Toxic if swallowed.[3] The dihydrochloride (CAS 1156980-49-2) is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For the dihydrochloride, storage at 0-8°C is recommended.[4]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of pharmaceutical agents.[4] Its primary application lies in its role as a key intermediate.

-

Kinase Inhibitors: It is used in the synthesis of inhibitors for enzymes such as Bruton's tyrosine kinase (BTK), which are targets in the treatment of certain cancers and autoimmune diseases.[17]

-

Anti-Cancer Agents: The cyclobutyl moiety is found in a number of anti-cancer drugs, and cyclobutylhydrazine serves as a precursor for the synthesis of novel therapeutic candidates.[4]

-

Scaffold for Chemical Libraries: Its reactivity allows for its incorporation into diverse molecular scaffolds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound, in both its monohydrochloride and dihydrochloride forms, is a chemical entity of significant value to the pharmaceutical and life sciences research communities. Its distinct structural characteristics and versatile reactivity profile make it a key component in the synthesis of complex and biologically active molecules. This guide has aimed to provide a thorough and practical overview of its chemical properties, synthesis, and applications, empowering researchers to leverage this important building block in their pursuit of novel therapeutics.

References

-

Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

iChemical. (n.d.). 1-Cyclobutylhydrazine hydrochloride, CAS No. 158001-21-9. Retrieved from [Link]

-

JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Atlas Material Testing Technology. (2020, March 10). Photostability of Pharmaceuticals. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Raines, R. T., & Krenske, E. H. (2008). Hydrolytic Stability of Hydrazones and Oximes.

- BenchChem. (2025). A Comparative Guide to the Kinetic Studies of Reactions Involving Hydrazine Dihydrochloride. BenchChem Technical Guide.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Raines Lab. (2008, August 19). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

-

YouTube. (2012, July 2). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentylhydrazine hydrochloride. PubChem. Retrieved from [Link]

- Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(8), 1613-1619.

- Djerassi, C., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 817-826.

-

Health Sciences Authority. (2025, February 20). Hydrazones in hydrolysis: Significance and symbolism. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of doxorubicin (a) and hydrazine derivative of doxorubicin (b). Retrieved from [Link]

- Google Patents. (n.d.). US3113971A - Method for the hydrolysis of hydrazones.

- Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.

-

ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty hydrazides.... Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB469016 | CAS 158001-21-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs.... Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-Cyclobutylhydrazine, HCl, min 97%, 1 gram. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hydrazine dihydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Retrieved from [Link]

- Apperley, D. C., et al. (2019). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design, 19(12), 7044-7054.

-

Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,.... Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

Sources

- 1. 1-Cyclobutylhydrazine hydrochloride, CAS No. 158001-21-9 - iChemical [ichemical.com]

- 2. CAS 158001-21-9: 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE [cymitquimica.com]

- 3. Cyclobutylhydrazine--hydrogen chloride (1/1) | C4H11ClN2 | CID 19432792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 1156980-49-2|Cyclobutylhydrazine dihydrochloride|BLD Pharm [bldpharm.com]

- 6. 1156980-49-2 Cas No. | 1-Cyclobutylhydrazine dihydrochloride | Matrix Scientific [matrixscientific.com]

- 7. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

- 9. Video: Mass Spectrometry of Amines [jove.com]

- 10. GCMS Section 6.15 [people.whitman.edu]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. atlas-mts.com [atlas-mts.com]

- 15. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydrazones in hydrolysis: Significance and symbolism [wisdomlib.org]

- 17. 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE | 158001-21-9 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Cyclobutylhydrazine Hydrochloride

Introduction: The Significance of the Cyclobutyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclobutyl group has emerged as a compelling structural motif. Its unique four-membered ring system offers a distinct three-dimensional geometry that can impart favorable pharmacological properties to bioactive molecules. Cyclobutyl-containing compounds have demonstrated potential across a range of therapeutic areas, including oncology, virology, and neurology.[1] At the heart of many of these innovative drug candidates lies a crucial building block: cyclobutylhydrazine hydrochloride. This versatile intermediate serves as a linchpin in the synthesis of complex molecular architectures, most notably as a key component in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of targeted therapies that have revolutionized the treatment of B-cell malignancies.[2]

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, offering detailed, field-proven experimental protocols. The causality behind experimental choices will be elucidated, and each protocol is designed as a self-validating system. This guide is grounded in authoritative references to ensure scientific integrity and practical applicability in a research and development setting.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through two primary and strategically distinct pathways. The choice between these routes often depends on factors such as the availability of starting materials, scalability, and the desired purity of the final product.

-

Direct Reductive Amination of Cyclobutanone: This is a convergent and efficient approach that leverages the readily available starting materials, cyclobutanone and hydrazine. The reaction proceeds through the in-situ formation of a hydrazone intermediate, which is subsequently reduced to the corresponding hydrazine.

-

Protected Hydrazine Route via tert-Butyl Carbazate: This pathway offers a more controlled, stepwise approach. It involves the reaction of cyclobutanone with a protected hydrazine, typically tert-butyl carbazate, to form a stable N-Boc-protected intermediate. Subsequent deprotection under acidic conditions yields the desired product. This method can be advantageous in minimizing side reactions and simplifying purification.

The following sections will provide a detailed exploration of these two synthetic methodologies, complete with step-by-step protocols and an analysis of their respective strengths and weaknesses.

Pathway 1: Direct Reductive Amination of Cyclobutanone

This method is predicated on the nucleophilic addition of hydrazine to cyclobutanone to form a cyclobutylhydrazone, which is then reduced to cyclobutylhydrazine. The final step involves the formation of the hydrochloride salt.

Reaction Pathway

Caption: Reductive amination pathway for this compound.

Causality of Experimental Choices

-

Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a commonly employed reducing agent for reductive aminations. Its key advantage lies in its ability to selectively reduce the protonated imine (or in this case, hydrazone) intermediate in the presence of the starting carbonyl compound. This selectivity is crucial for achieving high yields and minimizing the formation of cyclobutanol as a byproduct. Other reducing agents, such as sodium borohydride (NaBH₄), can also be used, but may require more careful control of reaction conditions to prevent premature reduction of the ketone.

-

pH Control: The formation of the hydrazone and its subsequent reduction are pH-sensitive. Maintaining a mildly acidic pH is often optimal. The acidity protonates the carbonyl oxygen, activating it for nucleophilic attack by hydrazine, and also protonates the resulting hydrazone, making it more susceptible to reduction.

-

Solvent System: The choice of solvent is critical for ensuring the solubility of all reactants and intermediates. Methanol or ethanol are frequently used as they are good solvents for both the organic substrates and the borohydride reducing agents.

Experimental Protocol: Direct Reductive Amination

Materials:

-

Cyclobutanone

-

Hydrazine hydrate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (concentrated and in a suitable solvent like diethyl ether or dioxane)

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of cyclobutanone (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq) at room temperature with stirring.

-

Adjust the pH of the solution to approximately 5-6 using a suitable acidic reagent if necessary.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of an acidic solution until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Resuspend the residue in water and extract with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclobutylhydrazine.

-

Dissolve the crude cyclobutylhydrazine in a minimal amount of a suitable solvent (e.g., diethyl ether) and cool in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether or dioxane with stirring.

-

The this compound will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Pathway 2: The N-Boc Protected Hydrazine Route

This two-step approach involves the initial formation of an N-Boc protected cyclobutylhydrazine, followed by the removal of the Boc protecting group to yield the final product. This method provides excellent control over the reaction and often leads to a cleaner product profile.[2]

Reaction Pathway

Caption: N-Boc protected pathway for this compound synthesis.

Causality of Experimental Choices

-

Use of tert-Butyl Carbazate: Tert-butyl carbazate serves as a readily available and stable source of mono-protected hydrazine. The Boc (tert-butyloxycarbonyl) group effectively deactivates one of the nitrogen atoms, preventing undesired side reactions such as the formation of azines or double alkylation. The Boc group is also robust enough to withstand the reduction conditions of the hydrazone.[3]

-

Deprotection Conditions: The Boc group is labile under acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane or diethyl ether is ideal for this deprotection. This method not only removes the Boc group but also concurrently forms the hydrochloride salt of the product in a single step. Trifluoroacetic acid (TFA) can also be used for deprotection, followed by a separate salt formation step.

Experimental Protocol: N-Boc Protected Route

Part A: Synthesis of N-Boc-Cyclobutylhydrazine

Materials:

-

Cyclobutanone

-

tert-Butyl carbazate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of cyclobutanone (1.0 eq) in methanol, add tert-butyl carbazate (1.05 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-Boc-cyclobutylhydrazone.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-cyclobutylhydrazine, which can be purified by column chromatography if necessary.

Part B: Deprotection to this compound

Materials:

-

N-Boc-Cyclobutylhydrazine

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc-cyclobutylhydrazine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 4M HCl in 1,4-dioxane (2-3 eq) dropwise with stirring.

-

A precipitate should form upon addition of the acid.

-

Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The resulting solid is the this compound.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation and Characterization

Accurate characterization of the final product is paramount for ensuring its purity and confirming its identity. The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Observations |

| Appearance | White to off-white solid |

| Molecular Formula | C₄H₁₁ClN₂ |

| Molecular Weight | 122.60 g/mol [4] |

| ¹H NMR (D₂O) | Expected signals for the cyclobutyl protons (multiplets) and the hydrazine protons. The chemical shifts will be influenced by the solvent and the hydrochloride salt form. |

| ¹³C NMR (D₂O) | Expected signals for the carbons of the cyclobutyl ring. |

| Mass Spectrometry (ESI+) | m/z = 87.09 [M+H]⁺ (for the free base) |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amine salt), C-H stretching (alkyl), and N-H bending. |

Application in the Synthesis of BTK Inhibitors: A Case Study

This compound is a key intermediate in the synthesis of several BTK inhibitors. For instance, it can be utilized in the construction of the pyrazolopyrimidine core of ibrutinib and its analogs. The hydrazine moiety is crucial for the formation of the pyrazole ring.

Synthetic Workflow Example

Caption: Role of cyclobutylhydrazine in BTK inhibitor synthesis.

The synthesis of a key intermediate for ibrutinib, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, showcases a potential application pathway where a hydrazine derivative is essential for constructing the pyrazolo[3,4-d]pyrimidine core.[5][6][7] While the direct use of this compound in this specific patented synthesis is not detailed, its analogous reactivity is the basis for its utility in this class of molecules.

Safety and Handling: A Trustworthy Protocol

Hydrazine and its derivatives are toxic and potentially carcinogenic.[8] Therefore, all manipulations involving these compounds must be conducted with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemically resistant gloves.

-

Ventilation: All work with hydrazine derivatives should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

By adhering to these safety protocols, the synthesis of this compound can be performed in a safe and responsible manner.

Conclusion

This in-depth technical guide has outlined two robust and reliable synthetic pathways for the preparation of this compound, a key building block in modern drug discovery. The direct reductive amination of cyclobutanone offers an efficient and convergent route, while the N-Boc protected hydrazine method provides a more controlled and often cleaner synthesis. By understanding the causality behind the experimental choices and adhering to the detailed protocols and safety guidelines presented, researchers can confidently synthesize this valuable intermediate for their drug development programs. The authoritative grounding of these methods in the scientific literature ensures their reliability and reproducibility.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h-pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.

-

SpectraBase. (n.d.). cyclohexylhydrazine, monohydrochloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Borlinghaus, N., Calabrese, D., Lauterbach, L., & Nestl, B. M. (2025). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chembiochem, 26(4), e202400700. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). Retrieved from [Link]

-

Borlinghaus, N., Calabrese, D., Lauterbach, L., & Nestl, B. M. (2025). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chembiochem, 26(4), e202400700. [Link]

- Google Patents. (n.d.). A kind of preparation method of Tertiary butyl hydrazine hydrochloride.

-

Borlinghaus, N., Calabrese, D., Lauterbach, L., & Nestl, B. M. (2025). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PubMed. Retrieved from [Link]

-

Yilmaz, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of tert-butyl carbazate.

-

Organic Chemistry Portal. (n.d.). Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutanone. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutanone. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE | 158001-21-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyclobutylhydrazine--hydrogen chloride (1/1) | C4H11ClN2 | CID 19432792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis - chemicalbook [chemicalbook.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride - Google Patents [patents.google.com]

Cyclobutylhydrazine Hydrochloride: A Comprehensive Analysis of Molecular Structure, Bonding, and Synthetic Strategy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of cyclobutylhydrazine hydrochloride, a pivotal chemical entity in contemporary drug discovery and organic synthesis. We will dissect its nuanced molecular architecture, from the conformational dynamics of its strained ring system to the bonding characteristics of its hydrazinium moiety. The content herein is structured to deliver not just descriptive facts, but a causal understanding of the compound's properties and handling, grounded in established scientific principles. This document serves as a technical resource for professionals who require a deep, functional knowledge of this versatile building block.

The Strategic Importance of the Cyclobutyl Moiety

In the landscape of medicinal chemistry, the deliberate incorporation of small carbocyclic rings is a proven strategy for optimizing drug candidates. The cyclobutyl group, in particular, offers a unique balance of rigidity and three-dimensionality. Unlike flexible alkyl chains or planar aromatic systems, the cyclobutyl ring introduces a puckered, defined conformation that can enhance binding affinity to protein targets by reducing the entropic penalty of binding. Its presence can also sterically shield metabolically labile sites, thereby improving a compound's pharmacokinetic profile. This compound is a primary reagent for introducing this valuable pharmacophore.[1]

Molecular Structure and Bonding: A Deeper Look

The physicochemical properties and reactivity of this compound are a direct consequence of its unique structural features: the strained four-membered ring and the protonated hydrazine group.

The Cyclobutyl Ring: A Puckered Conformation

A planar, square geometry for cyclobutane is energetically unfavorable due to significant angle strain (C-C-C bond angles of 90° versus the ideal tetrahedral angle of 109.5°) and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons.[2][3] To alleviate this, the ring adopts a non-planar, puckered or "butterfly" conformation.[2][4][5] This puckering reduces the torsional strain, though it slightly increases the angle strain.[2] The structure is not static; it undergoes rapid ring-flipping between two equivalent puckered conformations at room temperature.[4][5]

When a substituent like the hydrazinium group is present, it will preferentially occupy the equatorial position to minimize steric hindrance, influencing the conformational equilibrium.[6]

Diagram 1: Conformational Puckering of the Cyclobutyl Ring

Caption: Puckered "butterfly" conformation of the substituted cyclobutane ring.

The Hydrazinium Hydrochloride Group: Ionic and Hydrogen Bonding

The "hydrochloride" designation indicates that the hydrazine moiety exists as a salt. The basic hydrazine group (-NHNH₂) is protonated by hydrochloric acid to form the hydrazinium cation (-NH₂NH₃⁺), with chloride (Cl⁻) as the counter-ion. This ionic bond is a primary force in the compound's solid-state structure.

Furthermore, the hydrazinium cation is rich in N-H bonds, making it a potent hydrogen bond donor. The chloride anion can act as a hydrogen bond acceptor. This extensive network of hydrogen bonding significantly influences the compound's melting point, solubility, and crystal lattice structure.

Elucidation of Structure: Spectroscopic Fingerprints

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. The interpretation of these spectra provides direct evidence for the compound's molecular structure.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework.[9]

-

¹H NMR: The spectrum will show complex multiplets for the seven protons of the cyclobutyl ring due to their distinct chemical environments in the puckered conformation and intricate spin-spin coupling. The single proton on the carbon attached to the nitrogen (C1-H) will be shifted downfield. The five protons of the hydrazinium group (-NH₂NH₃⁺) will typically appear as broad signals that can be confirmed by D₂O exchange.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will display signals for the distinct carbons of the cyclobutyl ring. The carbon atom bonded to the nitrogen (C1) will be the most downfield signal due to the electron-withdrawing effect of the hydrazinium group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| N-H Stretching | 3200 - 2800 (broad) | Indicates the N-H bonds of the hydrazinium ion, broadened by hydrogen bonding. |

| C-H Stretching | 3000 - 2850 | Corresponds to the sp³ C-H bonds of the cyclobutyl ring. |

| N-H Bending | 1620 - 1500 | Confirms the presence of the -NH₂⁺ and -NH₃⁺ groups. |

| C-H Bending | 1470 - 1440 | Scissoring and bending vibrations of the CH₂ groups in the ring. |

Table 1. Characteristic IR Absorption Bands for this compound.

Synthesis, Protocols, and Safe Handling

The synthesis of this compound is a well-established process in organic chemistry, typically achieved through reductive amination.[11]

General Synthetic Pathway

The most common route involves a two-step process:

-

Condensation: Reaction of cyclobutanone with hydrazine forms the cyclobutanone hydrazone intermediate.

-

Reduction & Salification: The C=N double bond of the hydrazone is reduced to a single bond, and subsequent treatment with hydrochloric acid yields the stable hydrochloride salt.[11]

Diagram 2: Synthetic Workflow for this compound

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conformational analysis | PDF [slideshare.net]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 11. benchchem.com [benchchem.com]

A Spectroscopic Guide to Cyclobutylhydrazine Hydrochloride: Structural Elucidation and Characterization

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Cyclobutylhydrazine hydrochloride. As a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, rigorous structural confirmation is paramount.[1][2] This document serves as a reference for researchers, scientists, and drug development professionals, offering detailed methodologies for data acquisition and in-depth interpretation of expected spectral features. While experimental spectra for this specific compound are not widely available in public repositories, this guide presents a robust, predictive analysis grounded in fundamental spectroscopic principles and comparative data from analogous structures.

Introduction: The Need for Rigorous Characterization

This compound (CAS: 158001-21-9) is a key building block in modern medicinal chemistry.[1] Its unique strained cyclobutyl motif combined with the reactive hydrazine functional group makes it a versatile precursor for a range of bioactive molecules. In the context of drug development and manufacturing, unequivocal structural verification is not merely a procedural step but a foundational requirement for ensuring product identity, purity, and safety.

Spectroscopic techniques like NMR, IR, and MS are the cornerstones of this characterization process. Each method provides a unique and complementary piece of the structural puzzle:

-

NMR Spectroscopy maps the carbon-hydrogen framework and reveals the electronic environment of each atom.

-

IR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides clues to the molecular structure through fragmentation analysis.

This guide will detail the expected spectroscopic signature of this compound, providing the necessary framework for its identification and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the integrity of the cyclobutyl ring and its connection to the hydrazine moiety.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is critical for obtaining high-quality, reproducible NMR data. The choice of solvent is crucial; for a hydrochloride salt, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices to ensure solubility.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged for a good signal-to-noise ratio.[3]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals to generate the final spectra.

Sources

An In-depth Technical Guide to the Physical Properties of Cyclobutylhydrazine Hydrochloride

This guide provides a comprehensive technical overview of the key physical properties of Cyclobutylhydrazine hydrochloride (CAS No. 158001-21-9), specifically its melting point and solubility. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to ensure scientific rigor and practical application in a laboratory setting.

Section 1: Understanding the Physicochemical Profile of this compound

This compound is a substituted hydrazine derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its physical properties are critical determinants of its handling, storage, reaction kinetics, and formulation characteristics. As a hydrochloride salt, its behavior is largely governed by the ionic interaction between the protonated hydrazine moiety and the chloride anion, which imparts distinct characteristics compared to its free base form.

Section 2: Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For a pure, crystalline substance, the melting point is typically a sharp, well-defined temperature range over which the solid transitions to a liquid. Impurities tend to depress and broaden this melting range.

Reported Melting Point Data

While direct, experimentally verified melting point data for this compound is not widely published in readily accessible literature, data for a structurally analogous compound, Cyclopentylhydrazine hydrochloride (CAS No. 24214-72-0), is available. The reported melting point for Cyclopentylhydrazine hydrochloride is 131-132 °C [1]. Given the close structural similarity, it is reasonable to anticipate that the melting point of this compound would be in a comparable range. However, empirical determination is essential for accurate characterization.

Causality in Experimental Choices for Melting Point Determination

The chosen methodology for melting point determination is predicated on achieving a slow, controlled heating rate as the sample approaches its melting temperature. Rapid heating can lead to a "thermal lag" where the thermometer reading does not accurately reflect the true temperature of the sample, resulting in an erroneously broad or elevated melting range. The capillary method is the standard and most widely accepted technique due to its precision and the small sample size required[2].

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating system for the accurate determination of the melting point of this compound.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

This compound sample (finely powdered and dry)

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity and depress the melting point.

-

Place a small amount of the sample into a clean, dry mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.

-

-

Loading the Capillary Tube:

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of solid enters the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Alternatively, drop the tube, sealed end down, through a long, narrow glass tube to facilitate packing.

-

The final packed sample height should be approximately 2-3 mm. A larger sample size can lead to an artificially broad melting range due to uneven heat distribution.

-

-

Initial Rapid Determination (Optional but Recommended):

-

To save time, a preliminary rapid heating can be performed to determine an approximate melting range.

-

Set the melting point apparatus to heat at a rate of 10-15 °C per minute.

-

Record the approximate temperature at which the sample melts. This provides a target for the more precise determination.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid determination.

-

Place a fresh, properly packed capillary tube into the apparatus.

-

Set the heating rate to a slow and steady 1-2 °C per minute as the temperature approaches the expected melting point. This slow rate is crucial for thermal equilibrium between the heating block, the capillary tube, and the sample.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts completely (the completion of melting).

-

The recorded range between the onset and completion of melting is the melting point range of the sample. For a pure compound, this range should be narrow (typically 0.5-2 °C).

-

Visualization of Experimental Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Section 4: Conclusion and Best Practices

The physical properties of this compound, namely its melting point and solubility, are foundational to its effective use in research and development. This guide has provided both theoretical context and detailed, field-proven experimental protocols for their determination. By adhering to these methodologies, researchers can ensure the generation of accurate and reliable data, which is paramount for achieving reproducible scientific outcomes. It is a critical best practice to always perform experimental verification of these properties for each new batch of material to account for any potential variations in purity or crystalline form.

References

-

Amerigo Scientific. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

ChemBK. (2024). Cyclopentyl hydrazine hydrochloride. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). Retrieved January 9, 2026, from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 9, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 9, 2026, from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved January 9, 2026, from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved January 9, 2026, from [Link]

Sources

Cyclobutylhydrazine Hydrochloride: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylhydrazine hydrochloride, a seemingly unassuming chemical entity, has emerged as a critical building block in the landscape of modern drug discovery and development. Its unique structural and chemical properties, conferred by the presence of the strained cyclobutyl ring, have positioned it as a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its pivotal role in the creation of targeted therapeutics. For researchers and scientists in the pharmaceutical and biotechnology sectors, a thorough understanding of this compound is essential for the design and execution of innovative synthetic strategies.

The Genesis of a Key Intermediate: Discovery and Historical Context

The precise origins of this compound are not extensively documented in seminal, standalone publications. Its emergence is intrinsically linked to the broader exploration of cyclic hydrazine derivatives in medicinal chemistry. The significance of the cyclobutyl moiety in drug design has been a subject of increasing interest, with its unique four-membered ring structure offering a balance of rigidity and three-dimensionality that can enhance binding affinity and metabolic stability of drug candidates.[1][2][3][4]

The rise to prominence of this compound is closely associated with the development of a new class of targeted cancer therapies, specifically Bruton's tyrosine kinase (BTK) inhibitors.[5] As researchers sought to develop potent and selective BTK inhibitors, the cyclobutylhydrazine scaffold proved to be a valuable synthon for constructing the pharmacophore of these complex molecules. While a definitive "discovery" paper for this compound is not readily apparent, its utility and importance are firmly established through its implicit role in the patent literature and synthetic routes developed for these life-saving drugs.

Synthesis and Chemical Properties

The primary and most widely utilized method for the synthesis of this compound is the reductive amination of cyclobutanone.[6] This versatile and efficient reaction provides a direct pathway to the desired product.

General Synthetic Pathway: Reductive Amination

Caption: Reductive amination of cyclobutanone to form this compound.

A more detailed experimental protocol is outlined below:

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Hydrazone Intermediate

-

To a solution of cyclobutanone in a suitable solvent (e.g., methanol, ethanol), add an equimolar amount of a hydrazine source. Often, a protected form of hydrazine, such as tert-butyl hydrazinecarboxylate, is used to control reactivity.[5]

-

The reaction mixture is stirred at room temperature, and the progress of the condensation reaction to form the cyclobutanone hydrazone can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 2: Reduction of the Hydrazone

-

Once the formation of the hydrazone is complete, a reducing agent is carefully added to the reaction mixture. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).

-

The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature) and stirred until the reduction of the C=N double bond is complete.

Step 3: Deprotection and Salt Formation

-

If a protected hydrazine was used, the protecting group is removed. For a tert-butoxycarbonyl (Boc) group, this is typically achieved by treatment with a strong acid, such as hydrochloric acid in an organic solvent (e.g., dioxane or diethyl ether).

-

The addition of hydrochloric acid also serves to form the hydrochloride salt of the cyclobutylhydrazine, which often aids in its precipitation and purification.

-

The resulting solid, this compound, can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 158001-21-9 | [7][8][9] |

| Molecular Formula | C4H11ClN2 | [7] |

| Molecular Weight | 122.60 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [10] |

| Boiling Point | 209.9 °C at 760 mmHg | [11] |

| Density | 1.418 g/cm³ | [11] |

| Flash Point | 80.8 °C | [11] |

Spectroscopic Characterization

While a publicly available, high-resolution spectrum for this compound is not readily found, its structure can be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the cyclobutyl ring and the hydrazine moiety. The protons on the carbon bearing the hydrazine group would appear as a multiplet, and the other methylene protons of the cyclobutyl ring would also exhibit complex splitting patterns. The N-H protons of the hydrazine hydrochloride would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the cyclobutyl ring. The carbon atom attached to the nitrogen would be shifted downfield compared to the other methylene carbons in the ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic N-H stretching vibrations for the hydrazinium ion, typically in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the cyclobutyl ring would be observed around 2800-3000 cm⁻¹.

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of pharmaceutical compounds.[10] Its unique structure is particularly valuable in the development of kinase inhibitors.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound is a crucial building block for the synthesis of several BTK inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies.

Caption: Simplified workflow illustrating the use of this compound in the synthesis of BTK inhibitors.

The cyclobutyl group in these inhibitors often occupies a specific hydrophobic pocket in the kinase domain of the BTK enzyme, contributing to the overall binding affinity and selectivity of the drug. The hydrazine functionality provides a reactive handle for the construction of the larger, more complex drug molecule. The development of these inhibitors showcases the power of rational drug design, where a specific chemical scaffold like cyclobutylhydrazine is strategically employed to achieve a desired therapeutic effect.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an acute oral toxicant.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound has transitioned from a niche chemical intermediate to a cornerstone in the synthesis of cutting-edge pharmaceuticals. Its story is a testament to the ongoing evolution of medicinal chemistry, where the strategic incorporation of unique structural motifs can unlock new therapeutic possibilities. For scientists engaged in drug discovery and development, a deep understanding of the synthesis, properties, and applications of this versatile compound is not just beneficial, but essential for driving innovation and creating the next generation of life-saving medicines.

References

-

Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(23), 4113–4135. [Link]

-

van der Pijl, F., van der Meer, T., Janssen, E., & Bolt, J. E. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202100688. [Link]

-

Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. ResearchGate. [Link]

-

van der Pijl, F., van der Meer, T., Janssen, E., & Bolt, J. E. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

-

Chem-Impex. (n.d.). 1-Cyclobutylhydrazine dihydrochloride. Retrieved January 9, 2026, from [Link]

-

The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Retrieved January 9, 2026, from [Link]

-

iChemical. (n.d.). 1-Cyclobutylhydrazine hydrochloride. Retrieved January 9, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of cyclopropylhydrazine hydrochloride.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

Sources

- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE | 158001-21-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Cyclobutylhydrazine--hydrogen chloride (1/1) | C4H11ClN2 | CID 19432792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | [frontierspecialtychemicals.com]

- 9. 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE | 158001-21-9 [amp.chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 1-Cyclobutylhydrazine hydrochloride, CAS No. 158001-21-9 - iChemical [ichemical.com]

Cyclobutylhydrazine hydrochloride CAS number and identification

An In-Depth Technical Guide to the Identification and Characterization of Cyclobutylhydrazine Hydrochloride

This guide provides an in-depth exploration of this compound, a critical building block in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data presentation to offer a detailed narrative on the core identification parameters, analytical methodologies, and structural nuances of this versatile compound. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific principles.

Introduction: The Significance of a Versatile Scaffold

This compound is a key intermediate recognized for its utility in the synthesis of advanced pharmaceutical agents.[1] Its unique cyclobutyl moiety imparts specific conformational properties that are increasingly leveraged in the design of targeted therapies, particularly in the development of kinase inhibitors.[2] For instance, it serves as a crucial component in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), a validated target in oncology and immunology.[2] The ability to accurately identify, characterize, and confirm the purity of this reagent is paramount to ensuring the reproducibility of synthetic routes and the ultimate safety and efficacy of the final drug product. This guide provides the foundational knowledge and practical methodologies required to achieve this.

Part 1: Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity begins with its universally recognized identifiers and a thorough understanding of its physical properties.

Chemical Abstract Service (CAS) Number and Identifiers

The primary identifier for this compound is its CAS Registry Number, which distinguishes it from all other substances. It is crucial to note the distinction between the monohydrochloride and dihydrochloride forms, which possess different CAS numbers and molecular weights.

-

This compound (1:1)

-

1-Cyclobutylhydrazine dihydrochloride

-

CAS Number: 1156980-49-2[1]

-

This guide focuses on the more commonly referenced monohydrochloride form (CAS: 158001-21-9).

Chemical Structure

The structure consists of a hydrazine group attached to a four-membered cyclobutane ring, presented here as the hydrochloride salt.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

A summary of essential quantitative data is crucial for handling, storage, and analytical method development. The following table consolidates this information from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₁ClN₂ | [2][3][4] |

| Molecular Weight | 122.60 g/mol | [2][7] |

| Appearance | White solid | [1] |

| Purity (Typical) | ≥ 95% | [1][3][6] |

| Boiling Point | 209.9 °C at 760 mmHg | [5] |

| Density | 1.418 g/cm³ | [5] |

| Flash Point | 80.8 °C | [5] |

| Storage Conditions | Store at 0-8°C | [1] |

| MDL Number | MFCD06658415 | [3][4][6] |

| PubChem CID | 19432792 | [7] |

Part 2: Analytical Characterization and Methodologies

Robust analytical methods are required to confirm the identity and purity of this compound. This section details both spectroscopic and chromatographic approaches, providing expert rationale for the experimental design.

Spectroscopic Identification

Spectroscopy provides a fingerprint of the molecule, confirming its structure and functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary method for structural elucidation, ¹H and ¹³C NMR are indispensable.

-

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the methine proton (CH-N), the amine protons (NH and NH₂), and the diastereotopic methylene protons of the cyclobutyl ring. The coupling patterns and chemical shifts of the ring protons provide definitive evidence of the cyclobutyl moiety.

-

¹³C NMR: The carbon spectrum will show characteristic signals for the cyclobutyl carbons, with the carbon atom attached to the nitrogen atom (C-N) shifted downfield.

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. Under electrospray ionization (ESI) in positive mode, the expected base peak would correspond to the protonated free base [C₄H₁₀N₂ + H]⁺ at m/z 87.

-

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups. The spectrum should exhibit characteristic N-H stretching vibrations for the primary amine and secondary amine/ammonium groups, typically in the 3400-3200 cm⁻¹ region, as well as C-H stretching and bending vibrations for the cyclobutyl ring.

Chromatographic Purity Assessment: A Validated RP-HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. While a specific monograph for this compound may not be universally established, a robust method can be developed based on principles applied to similar hydrazine compounds.[8][9]

Causality in Method Design: The choice of a Reverse-Phase (RP) method with a C18 column is based on the compound's moderate polarity. The hydrochloride salt is water-soluble, making it suitable for an aqueous mobile phase. An acidic buffer (e.g., phosphate buffer at pH 2.5-3.2) is employed to ensure the analyte is in a consistent, protonated state, which promotes sharp peak shapes and reproducible retention times.[9] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and compatibility with the mobile phase. UV detection at 230 nm is a logical starting point for compounds with this chromophore.[8][9]

Caption: Standard workflow for HPLC-based identification and purity assessment.

Step 1: Preparation of Solutions

-

Diluent: Prepare a solution of water adjusted to pH 3.2 with orthophosphoric acid.[9]

-

Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate in water, pH adjusted to 2.5 with orthophosphoric acid. Filter through a 0.45 µm filter.[9]

-

Mobile Phase B: Acetonitrile.

-

Standard Solution (approx. 50 µg/mL): Accurately weigh ~5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Test Sample Solution (approx. 50 µg/mL): Accurately weigh ~5 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Step 2: Chromatographic Conditions

-

Column: Inertsil ODS-3V, 250 x 4.6mm, 5.0µm (or equivalent L1 packing).[9]

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: 230 nm.[9]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-26 min: Return to 95% A, 5% B

-

26-35 min: Re-equilibration at 95% A, 5% B

-

Step 3: System Suitability

-

Inject the Standard Solution five replicate times.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the five replicates should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0. This ensures the system is performing with adequate precision and efficiency.

Step 4: Analysis and Calculation

-

Inject the Test Sample Solution in duplicate.

-

Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

-

Calculate the purity by the area normalization method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Part 3: Advanced Characterization: In Silico Insights

For drug development professionals, understanding the three-dimensional nature of a molecule is critical for its biological activity. Computational modeling provides powerful insights into the conformational dynamics of the cyclobutyl ring.

The cyclobutane ring is not planar; it exists in a puckered conformation to relieve torsional strain.[10] This puckering creates two distinct positions for the hydrazine substituent: axial and equatorial. Molecular dynamics (MD) simulations can be used to model the movement of atoms over time, mapping the potential energy surface and determining the relative energies and populations of these conformers.[10] This conformational flexibility is a key determinant of how a molecule fits into a receptor's binding site, and in silico predictions of these states can guide the design of more potent and selective drug candidates.[10]

Conclusion

The accurate identification of this compound (CAS: 158001-21-9) is a foundational requirement for its effective use in research and pharmaceutical manufacturing. A multi-faceted approach, combining core identifiers, physicochemical data, definitive spectroscopic analysis (NMR, MS, IR), and robust chromatographic purity assessment (RP-HPLC), provides a self-validating system for characterization. By understanding the causality behind analytical method design and leveraging advanced computational insights, researchers can use this vital building block with the highest degree of confidence, accelerating the discovery and development of next-generation therapeutics.

References

-

1-Cyclobutylhydrazine hydrochloride, CAS No. 158001-21-9 - iChemical. [Link]

-

Cyclobutylhydrazine--hydrogen chloride (1/1) | C4H11ClN2 | CID 19432792 - PubChem. [Link]

-

This compound - Amerigo Scientific. [Link]

- Method for detecting tert-butyl hydrazine hydrochloride by using ion chromatography - Google P

-

Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. [Link]

-

Simultaneous Estimation of Hydrochlorothiazide, Hydralazine Hydrochloride, and Reserpine Using PCA, NAS, and NAS-PCA - PMC - NIH. [Link]

-

Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE | 158001-21-9 [chemicalbook.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. 1-Cyclobutylhydrazine hydrochloride, CAS No. 158001-21-9 - iChemical [ichemical.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. Cyclobutylhydrazine--hydrogen chloride (1/1) | C4H11ClN2 | CID 19432792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. jddtonline.info [jddtonline.info]

- 10. benchchem.com [benchchem.com]

Cyclobutylhydrazine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of the Cyclobutyl Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclobutyl fragment has emerged as a critical structural motif. Its unique conformational properties and metabolic stability offer medicinal chemists a valuable tool for optimizing pharmacokinetic and pharmacodynamic profiles. Within this context, Cyclobutylhydrazine hydrochloride has garnered significant attention as a versatile building block, particularly in the synthesis of targeted covalent inhibitors and other complex molecular architectures. This guide provides an in-depth overview of its commercial availability, synthesis, and practical applications, with a focus on empowering researchers in their drug development endeavors. The cyclobutyl ring's distinct three-dimensional structure allows for the exploration of novel chemical space, potentially leading to the development of more effective and safer therapeutics.[1]

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale needs. It is crucial to distinguish between the two commonly available forms: the monohydrochloride (CAS No. 158001-21-9) and the dihydrochloride (CAS No. 1156980-49-2). The choice between these salts can impact solubility and handling characteristics, and researchers should carefully consider their experimental requirements when sourcing this reagent.

| Supplier | Product Name(s) | CAS Number(s) | Purity/Grades Offered | Pack Sizes Offered |

| Chem-Impex | 1-Cyclobutylhydrazine dihydrochloride | 1156980-49-2 | ≥ 95% (NMR) | 100mg, 250mg, 1g, 5g |

| US Biological Life Sciences | 1-Cyclobutylhydrazine hydrochloride | 158001-21-9 | Highly Purified, Reagent Grade | 25mg, 50mg, 100mg, 250mg, 1g, 5g |

| ChemicalBook | 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE | 158001-21-9 | 98%, 99%, 99.5% Sublimated | Inquire for bulk |

| Frontier Specialty Chemicals | This compound | 158001-21-9 | >95% | 1g |

| Amerigo Scientific | This compound | 158001-21-9 | 95% | Inquire |

| Sunway Pharm Ltd | 1-Cyclobutylhydrazine hydrochloride | 158001-21-9 | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g, 100g, 250g |

Synthesis of this compound: A Mechanistic Approach

The most prevalent and efficient method for the synthesis of this compound is the reductive amination of cyclobutanone. This well-established transformation involves two key steps: the formation of a hydrazone intermediate followed by its reduction.

Conceptual Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reductive Amination of Cyclobutanone